

Arisugacin F: A Technical Guide to its Physical and Chemical Properties

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Arisugacin F is a meroterpenoid natural product belonging to the arisugacin family of compounds. These compounds were first isolated from the fungus Penicillium sp. FO-4259. While several members of the arisugacin family, notably arisugacins A and B, are potent and selective inhibitors of acetylcholinesterase (AChE), Arisugacin F has demonstrated a significantly different biological activity profile. This technical guide provides a comprehensive overview of the known physical and chemical properties of Arisugacin F, including its isolation, synthesis, and spectral characterization.

Chemical and Physical Properties

Arisugacin F is structurally related to other members of the **arisugacin f**amily. While a dedicated public database entry with a comprehensive list of its physicochemical properties is not available, key information has been derived from primary scientific literature detailing its isolation, synthesis, and structural elucidation.



| Property | Value | Source |
|-------------------------|----------------------|--------------------|
| Molecular Formula | C27H30O6 | Handa et al., 2001 |
| Molecular Weight | 450.52 g/mol | Handa et al., 2001 |
| Appearance | Colorless needles | Handa et al., 2001 |
| Melting Point | 228 - 230 °C | Handa et al., 2001 |
| Optical Rotation ([α]D) | -139° (c 0.5, CHCl3) | Handa et al., 2001 |

Spectral Data

The structural elucidation of **Arisugacin F** was accomplished through various spectroscopic techniques. The following tables summarize the key nuclear magnetic resonance (NMR) and mass spectrometry (MS) data.

¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|-------------------------|--------------|------------------------------|------------|
| Data not fully | | | |
| available in search | | | |
| results | | | |

¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | |
|--|------------|--|
| Data not fully available in search results | | |

High-Resolution Mass Spectrometry (HRMS)

| Ion Type | Calculated m/z | Found m/z |
|----------|----------------|-----------|
| [M]+ | 450.2042 | 450.2042 |



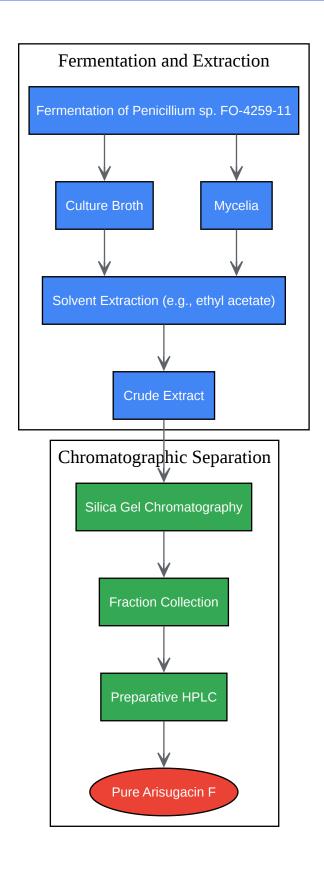
Biological Activity

Unlike other arisugacins, **Arisugacin F**, along with arisugacins E, G, and H, does not exhibit inhibitory activity against acetylcholinesterase (AChE) at concentrations up to 100 μ M[1]. The potent AChE inhibitory activity of arisugacins A and B is a key feature of that subgroup of the family. The lack of activity in **Arisugacin F** suggests that specific structural moieties present in the active compounds are crucial for binding to and inhibiting the enzyme. At present, no other specific biological activities or affected signaling pathways have been reported for **Arisugacin F**. Its primary utility in research has been in structure-activity relationship studies within the arisugacin class of molecules.

Experimental ProtocolsIsolation of Arisugacin F

Arisugacin F was first isolated from the culture broth of a mutant strain of Penicillium sp. FO-4259-11, which also produces other arisugacins (C, D, E, G, and H)[1]. The general workflow for the isolation of arisugacins from this fungal strain is depicted below.





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Isolation workflow for **Arisugacin F** from Penicillium sp.





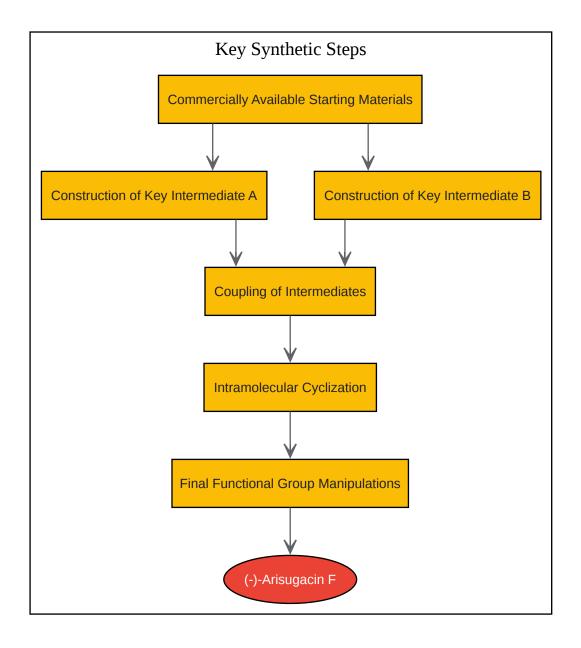


The process begins with the large-scale fermentation of the Penicillium strain. The culture broth and mycelia are then subjected to solvent extraction to obtain a crude extract containing a mixture of metabolites. This crude extract undergoes a series of chromatographic separations, typically starting with silica gel column chromatography to separate compounds based on polarity. Fractions containing the arisugacins are then further purified using preparative high-performance liquid chromatography (HPLC) to yield pure **Arisugacin F**.

Total Synthesis of (-)-Arisugacin F

The total synthesis of (-)-**Arisugacin F** was reported by Handa et al. in 2003[2]. The synthesis is a multi-step process that involves the construction of the complex tetracyclic core of the molecule. A simplified logical workflow of the synthesis is presented below.





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Simplified logical workflow for the total synthesis of (-)-Arisugacin F.

The detailed synthetic route involves numerous chemical reactions and purification steps. For the complete, step-by-step experimental protocol, including reaction conditions, reagent quantities, and purification methods, readers are directed to the original publication by Handa et al. (2003) in The Journal of Antibiotics.

Structure and Stereochemistry



The absolute stereochemistry of **Arisugacin F** was determined by Handa et al. in 2001 through a combination of spectroscopic analysis and chemical correlation[3]. This was a critical step in understanding the three-dimensional structure of the molecule, which is essential for any structure-activity relationship studies.

Conclusion

Arisugacin **F** is a structurally interesting member of the **arisugacin f**amily of natural products. While it does not share the potent acetylcholinesterase inhibitory activity of some of its congeners, its unique structure and the development of its total synthesis provide valuable tools for medicinal chemists and drug discovery scientists. Further investigation into other potential biological activities of **Arisugacin F** may reveal novel therapeutic applications. The detailed experimental protocols for its isolation and synthesis, along with its comprehensive spectral characterization, provide a solid foundation for future research on this and related molecules.

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